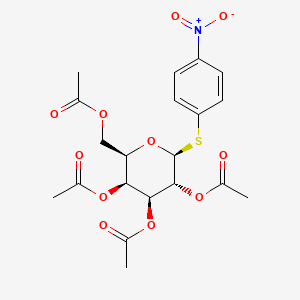
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a trimethylsilyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and suitable aldehydes or ketones.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(Tetrahydro-2H-pyran-4-yl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)methyl)-1H-pyrazole: Contains a trimethylsilyl group attached to a different position, leading to variations in chemical behavior.
The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H20N2OSi |
|---|---|
Molekulargewicht |
248.40 g/mol |
IUPAC-Name |
trimethyl-[2-[1-(oxan-4-yl)pyrazol-4-yl]ethynyl]silane |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-6-12-10-14-15(11-12)13-4-7-16-8-5-13/h10-11,13H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
KGXNFXMTPKJRGA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)


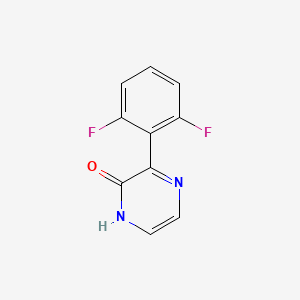
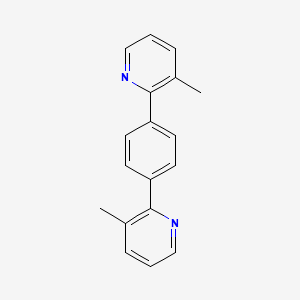

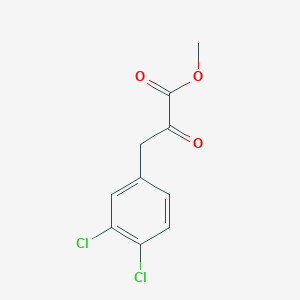
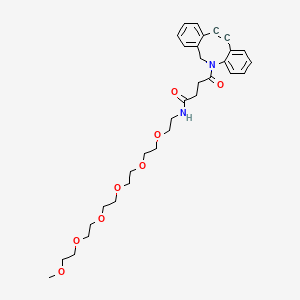
![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)


